molecular formula C16H26Cl4N8O B2636709 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride CAS No. 2108968-31-4

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride

Cat. No.: B2636709
CAS No.: 2108968-31-4
M. Wt: 488.24
InChI Key: JBYSIGKTZDYOGF-UHFFFAOYSA-N
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Description

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core, a piperidine moiety, and an oxadiazole ring. It is primarily used in research settings and has shown promise in various biological and chemical applications.

Scientific Research Applications

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo

Mechanism of Action

Target of Action

SB747651A, also known as SB 747651 tetrahydrochloride or 4-(1-ethyl-7-((piperidin-4-ylamino)methyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine tetrahydrochloride, is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM . It targets the N-terminal kinase domain . In addition to MSK1, SB747651A also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II .

Mode of Action

SB747651A interacts with its targets in an ATP-competitive manner . It thwarts the intraluminal crawling of adherent neutrophils to optimal sites of emigration . SB747651A significantly increases transmigration time and detachment time, affecting mechanisms that regulate transendothelial migration of neutrophils in response to CXCL2 chemotactic gradient .

Biochemical Pathways

SB747651A affects multiple biochemical pathways. It reduces phosphorylation levels of several MAP-kinases and alters glycogen metabolism . Specifically, it decreases phosphorylation levels of mTOR, CREB, GSK3, and GYS1, leading to altered glycogen metabolism and formation of intracellular reactive oxygen species .

Pharmacokinetics

It’s worth noting that the compound’s action can be observed in vivo at doses of 25 mg/kg administered 5 days/week for 8 weeks , suggesting that it has suitable bioavailability for in vivo studies.

Result of Action

In vitro, concentrations of 5-10 µM SB747651A reduce cell proliferation, spheroid formation, migration, and chemoresistance, while apoptotic cell death increases . In vivo, SB747651A treatment significantly prolongs survival of mice with intracranial glioblastoma xenografts . It also results in increased neutrophil adhesion 3.5~4.5 hours following stimulation with CXCL2 .

Action Environment

The environment can influence the action, efficacy, and stability of SB747651A. For instance, in the context of inflammation, SB747651A affects neutrophil extravasation by increasing neutrophil emigration only at 3 and 4 hours in a mouse peritonitis model of acute inflammation . .

Biochemical Analysis

Biochemical Properties

SB747651A inhibits MSK1 with an IC50 value of 11 nM . It also inhibits other kinases such as PRK2 (double-stranded-RNA-dependent protein kinase 2), RSK1 (ribosomal S6 kinase 1), p70 S6K (S6K is S6 kinase) (p70 RSK) and ROCK-II (Rho-associated protein kinase 2) with a similar potency to MSK1 . These kinases are part of the MAPK/ERK Pathway, which plays a crucial role in regulating transcription downstream of the ERK1/2 (extracellular-signal-regulated kinase 1/2) and p38α MAPKs (mitogen-activated protein kinases) via the phosphorylation of CREB (cAMP-response-element-binding protein) and histone H3 .

Cellular Effects

In cells, SB747651A fully inhibits MSK activity at concentrations of 5–10 μM . It has been found to inhibit the production of the anti-inflammatory cytokine IL-10 (interleukin-10) in wild-type macrophages following LPS (lipopolysaccharide) stimulation . Both SB747651A and MSK1/2 knockout resulted in elevated pro-inflammatory cytokine production by macrophages in response to LPS . In glioblastoma spheroid cultures, concentrations of 5-10 µM SB747651A reduced cell proliferation, spheroid formation, migration and chemoresistance, while apoptotic cell death increased .

Molecular Mechanism

SB747651A exerts its effects at the molecular level by inhibiting the activity of MSK1 and other kinases, thereby affecting the phosphorylation of CREB and histone H3 . This leads to altered glycogen metabolism and formation of intracellular reactive oxygen species . It also reduces the expression levels of the cancer stemness marker SOX2 in treated tumor cells .

Temporal Effects in Laboratory Settings

The effects of SB747651A have been observed over time in laboratory settings. It has been shown to fully inhibit MSK activity in cells at concentrations of 5–10 μM . The long-term effects of SB747651A on cellular function have been observed in in vitro and in vivo studies, where it significantly prolonged survival of mice with intracranial glioblastoma xenografts .

Dosage Effects in Animal Models

In animal models, SB747651A has shown to affect neutrophil extravasation by increasing neutrophil emigration only at 3 and 4 hours in a mouse peritonitis model of acute inflammation at a dosage of 3 mg/kg . No adverse effects were observed in vivo at doses of 25 mg/kg administered 5 days/week for 8 weeks .

Metabolic Pathways

SB747651A is involved in the MAPK/ERK Pathway and the PI3k-Akt-mTOR pathway . It inhibits MSK1/2 and RSK1/2 in the MAPK pathway, and Akt as well as p70S6K in the PI3k-Akt-mTOR pathway .

Subcellular Localization

Given that it targets MSK1 and MSK2, which are nuclear protein kinases , it can be inferred that SB747651A likely localizes to the nucleus where it can exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the compound’s integrity and purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently and yield the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions may yield various substituted derivatives of the original compound .

Properties

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O.4ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSIGKTZDYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl4N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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